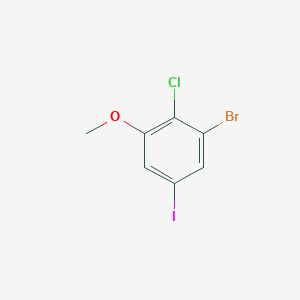

3-Bromo-2-chloro-5-iodoanisole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

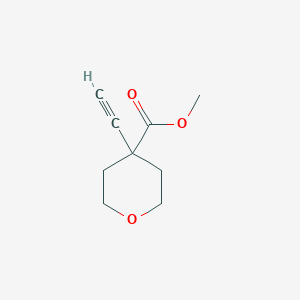

3-Bromo-2-chloro-5-iodoanisole is a compound with a unique chemical structure . It has the molecular formula C7H5BrClIO . This compound contributes to medical research, specifically into cancer and treatment in medical conditions of proliferative retinopathies, such as diabetic retinopathy .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, one study reported the synthesis of small organic molecules derived from a well-known glass former, 1,3-bis (1-naphthyl)-5- (2-naphthyl)benzene (α,α,β-TNB). The synthesis was based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These methods have been used to optimize the molecular structures of the compounds. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .科学的研究の応用

Reactions with Other Chemical Compounds

3-Bromo-2-chloro-5-iodoanisole, as a type of haloarene, participates in various chemical reactions. For example, research by Lockhart, Chopa, and Rossi (1999) explored the reactions of different haloarenes with triphenylstannyl anions in various solvents. They found that bromoarenes, including compounds similar to 3-Bromo-2-chloro-5-iodoanisole, react faster via a halogen metal exchange mechanism than by the SRN1 process (Lockhart, Chopa, & Rossi, 1999).

Magnetic Properties Studies

In another study, the magnetic properties of certain halogenated compounds, which could include analogs of 3-Bromo-2-chloro-5-iodoanisole, were investigated. Defotis et al. (1996) studied the magnetic properties of various halogenated compounds by dc susceptibility measurements. This research is relevant for understanding the magnetic behavior of halogen-rich compounds like 3-Bromo-2-chloro-5-iodoanisole (Defotis et al., 1996).

Spectroscopic Analysis

Ogawa et al. (1978) conducted studies on the Raman and infrared spectra of various halogenated compounds, including those structurally similar to 3-Bromo-2-chloro-5-iodoanisole. Their research provides valuable insights into the vibrational frequencies and rotational isomerism of such molecules, which are essential for understanding their physical and chemical properties (Ogawa et al., 1978).

Disinfection Byproducts in Drinking Water

Richardson et al. (2008) explored the occurrence and toxicity of various iodinated disinfection byproducts in drinking water, which could include compounds structurally similar to 3-Bromo-2-chloro-5-iodoanisole. Their findings are crucial for assessing the environmental and health impacts of such halogenated compounds in water sources (Richardson et al., 2008).

Organic Synthesis and Halogenation Reactions

The compound's utility in organic synthesis, particularly in halogenation reactions, is also a significant area of study. Research by Ridley and Simpson (1981) on the preparation of substituted compounds, which could be analogs or derivatives of 3-Bromo-2-chloro-5-iodoanisole, sheds light on the utility of such halogenated compounds in synthetic chemistry (Ridley & Simpson, 1981).

特性

IUPAC Name |

1-bromo-2-chloro-5-iodo-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClIO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVVRCZPILNXFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)I)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-5-iodoanisole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2488730.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2488731.png)

![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2488734.png)

![3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2488735.png)

![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2488746.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)

![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B2488748.png)

![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)

![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)